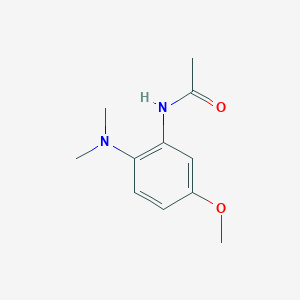![molecular formula C8H6O2S B13688505 5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
5-Methylbenzo[d][1,3]dioxole-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylbenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C8H8O2S It is a derivative of benzo[d][1,3]dioxole, featuring a thione group at the 2-position and a methyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[d][1,3]dioxole-2-thione typically involves the reaction of 5-methylbenzo[d][1,3]dioxole with sulfurizing agents. One common method is the reaction of 5-methylbenzo[d][1,3]dioxole with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions. The reaction is carried out in an inert solvent such as toluene or xylene, and the product is isolated through standard purification techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
5-Methylbenzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to reflux.
Reduction: LiAlH4, NaBH4, ether or THF as solvent, low temperature.
Substitution: Halogens, nitric acid, sulfuric acid as catalyst, room temperature to reflux.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
5-Methylbenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its potential binding affinity to biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory and antimicrobial properties.
作用机制
The mechanism of action of 5-Methylbenzo[d][1,3]dioxole-2-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic ring and methyl group contribute to the compound’s binding affinity and specificity, allowing it to interact with particular molecular pathways .
相似化合物的比较
Similar Compounds
5-Methylbenzo[d][1,3]dioxole: Lacks the thione group, making it less reactive in certain chemical reactions.
Benzo[d][1,3]dioxole-2-thione: Lacks the methyl group, which may affect its binding affinity and reactivity.
5-Methyl-1,3-benzodioxole: Similar structure but different functional groups, leading to different chemical properties and applications.
Uniqueness
5-Methylbenzo[d][1,3]dioxole-2-thione is unique due to the presence of both a thione group and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for a broader range of applications and interactions compared to its similar compounds.
属性
分子式 |
C8H6O2S |
|---|---|
分子量 |
166.20 g/mol |
IUPAC 名称 |
5-methyl-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C8H6O2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3 |
InChI 键 |
MYDZXDCDQKSQFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)OC(=S)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)
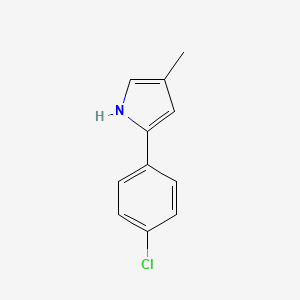

![[3-(4-Methyl-2-pyridyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13688448.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)
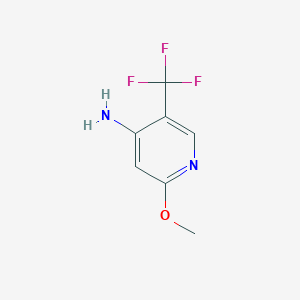
![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)
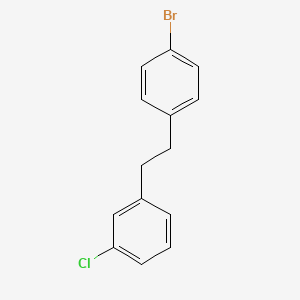
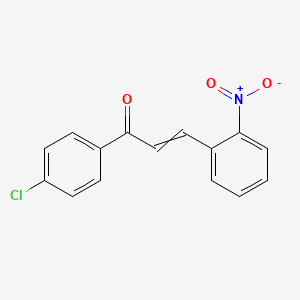

![2-Amino-5-[4-(benzyloxy)phenyl]-1,3,4-thiadiazole](/img/structure/B13688491.png)
